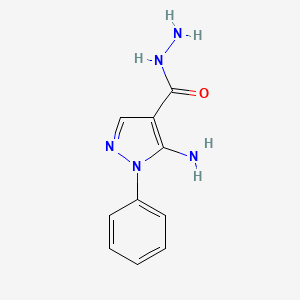

5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide

描述

Historical Context in Pyrazole Chemistry

The development of this compound is intrinsically linked to the foundational discoveries in pyrazole chemistry established during the late nineteenth century. The term pyrazole was first introduced by German chemist Ludwig Knorr in 1883, who pioneered the systematic study of this heterocyclic compound class. Knorr's initial work focused on the discovery of the antipyretic action of pyrazole derivatives in humans, leading to the development of antipyrine, which demonstrated analgesic, antipyretic, and antirheumatic activities. This groundbreaking research stimulated extensive interest in pyrazole chemistry and established the foundation for subsequent investigations into substituted pyrazole compounds.

The synthetic methodology for pyrazole derivatives evolved significantly following Hans von Pechmann's classical method developed in 1898, which demonstrated the synthesis of pyrazole from acetylene and diazomethane. These early synthetic approaches provided the theoretical and practical framework for developing more complex pyrazole derivatives, including compounds incorporating carbohydrazide functional groups. The historical progression from simple pyrazole synthesis to sophisticated derivatives like this compound reflects the continuous advancement in heterocyclic chemistry methodology and the growing understanding of structure-activity relationships within this compound class.

Research investigations into carbohydrazide-containing pyrazoles gained momentum during the twentieth century as chemists recognized the potential for enhanced biological activity through functional group modification. The specific combination of amino and carbohydrazide substituents on the pyrazole ring system represents a strategic approach to molecular design, aimed at optimizing chemical reactivity and potential pharmaceutical applications. This historical development demonstrates the evolution from basic pyrazole chemistry to sophisticated molecular engineering focused on specific therapeutic and industrial applications.

Classification within Heterocyclic Compounds

This compound belongs to the azole family of heterocyclic compounds, which are characterized as five-membered aromatic ring structures containing at least one nitrogen atom and potentially other heteroatoms. Within this classification system, pyrazoles specifically feature two nitrogen atoms in adjacent positions within the five-membered ring, distinguishing them from other azole compounds such as imidazoles, thiazoles, and oxazoles. The azole nomenclature follows the Hantzsch-Widman system, which provides systematic naming conventions for heterocyclic compounds based on ring size and heteroatom composition.

The compound exhibits the characteristic properties of pyrazole derivatives, including weak basicity with a conjugate acid having a pKa value of approximately 2.49 at 25 degrees Celsius. The planar molecular geometry, confirmed through X-ray crystallography studies, reveals carbon-nitrogen bond distances of approximately 1.33 Ångströms, indicating significant aromatic character. This structural arrangement contributes to the compound's stability and influences its chemical reactivity patterns, particularly in nucleophilic and electrophilic substitution reactions.

As a heterocyclic compound containing multiple functional groups, this compound demonstrates amphoteric properties, capable of acting as both an acid and a base depending on reaction conditions. The presence of the amino group at the 5-position and the carbohydrazide group at the 4-position significantly influences the compound's electronic properties and reactivity profile. The phenyl substituent at the 1-position provides additional aromatic character and affects the overall molecular stability through resonance interactions with the pyrazole ring system.

| Chemical Classification | Description |

|---|---|

| Primary Class | Heterocyclic Organic Compound |

| Secondary Class | Azole Derivative |

| Tertiary Class | Pyrazole Derivative |

| Functional Groups | Amino, Carbohydrazide, Phenyl |

| Ring System | Five-membered aromatic heterocycle |

| Heteroatoms | Two nitrogen atoms (adjacent positions) |

Nomenclature and Registry Information (Chemical Abstracts Service: 58046-54-1)

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound name indicates the positions of substituents on the pyrazole ring system, with numbering beginning from the nitrogen atom that is not part of a double bond and proceeding toward the adjacent nitrogen atom. Alternative nomenclature includes 1H-pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, hydrazide, reflecting the carbohydrazide functional group's derivation from the corresponding carboxylic acid.

属性

IUPAC Name |

5-amino-1-phenylpyrazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c11-9-8(10(16)14-12)6-13-15(9)7-4-2-1-3-5-7/h1-6H,11-12H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCNDYIDCXSPGDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326606 | |

| Record name | 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58046-54-1 | |

| Record name | 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction of Ethyl 5-Amino-1-phenyl-1H-pyrazole-4-carboxylate with Hydrazine Hydrate

This two-step method is the most widely reported synthesis route. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate undergoes nucleophilic substitution with hydrazine hydrate in ethanol under reflux (2–3 hours), yielding the carbohydrazide derivative. The reaction mechanism involves the replacement of the ethoxy group (-OEt) with a hydrazide (-NH-NH₂) moiety.

Typical Procedure :

- Step 1 : Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (30 g, 0.12 mol) is dissolved in hydrazine hydrate (70 mL).

- Step 2 : The mixture is stirred at 100°C for 2 hours, cooled, and filtered. The solid is washed with diethyl ether and recrystallized from ethanol to yield 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide (92% yield).

Key Advantages :

- High yield (up to 92%).

- Simple purification via recrystallization.

Limitations :

- Requires pre-synthesis of the ethyl ester precursor.

Hydrolysis of 5-Amino-1-phenyl-4-pyrazolecarbonitrile

Acidic Hydrolysis with Sulfuric Acid

Concentrated sulfuric acid facilitates the hydrolysis of the nitrile group (-CN) to a carbohydrazide (-CONH-NH₂). This method is efficient but requires careful temperature control.

Procedure :

Alkaline Hydrolysis with Sodium Hydroxide

A milder alternative involves refluxing the nitrile precursor with sodium hydroxide (2N) in ethanol. This method avoids harsh acidic conditions but may require longer reaction times.

Procedure :

- 5-Amino-1-phenyl-4-pyrazolecarbonitrile (7.5 g) is refluxed with NaOH (2N, 150 mL) and ethanol (150 mL) for 2 hours.

- The solution is evaporated, and the residue is recrystallized from aqueous ethanol (yield: 80–85%).

Comparative Analysis :

| Condition | Yield | Purity | Reaction Time |

|---|---|---|---|

| H₂SO₄ (acidic) | 85–90% | High | 1 hour |

| NaOH (alkaline) | 80–85% | Moderate | 2–6 hours |

Multicomponent Reactions Using Heterogeneous Catalysts

One-Pot Synthesis with LDH@PTRMS@DCMBA@CuI

A green chemistry approach utilizes a layered double hydroxide (LDH)-supported copper catalyst to synthesize the compound from phenylhydrazine, aldehydes, and malononitrile.

Procedure :

- Phenylhydrazine (1 mmol), benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and LDH@PTRMS@DCMBA@CuI (50 mg) are stirred in ethanol-water (1:1) at 55°C.

- The reaction is monitored by TLC, and the product is isolated via centrifugation and recrystallization (yield: 78–88%).

Advantages :

- Environmentally friendly (water-ethanol solvent).

- Shorter reaction time (1–2 hours).

Challenges :

- Catalyst synthesis adds complexity.

Alternative Pathways and Modifications

Phosphoryl Chloride-Mediated Cyclization

Phosphoryl chloride (POCl₃) promotes cyclization of acylhydrazides to form the pyrazole core. This method is useful for introducing substituents at the 3-position of the pyrazole ring.

Example :

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For instance, hydrazide cyclization under microwave conditions achieves 90% yield in 15 minutes.

Table 1. Summary of Synthesis Methods

Table 2. Industrial Scalability Challenges

| Method | Scalability Issues | Mitigation Strategies |

|---|---|---|

| Cyclization of hydrazide | High solvent volume | Solvent recycling |

| Acidic hydrolysis | Corrosive reagents | Use of corrosion-resistant reactors |

| Multicomponent reaction | Catalyst recovery | Magnetic separation techniques |

Purification and Characterization

Recrystallization

Ethanol and acetone-hexane mixtures are preferred for recrystallization, yielding products with >95% purity.

科学研究应用

Pharmaceutical Development

Key Intermediate for Drug Synthesis

5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide is primarily used as an intermediate in the synthesis of pharmaceuticals targeting inflammatory and autoimmune diseases. Its structure allows for modifications that enhance therapeutic efficacy. Research has demonstrated its potential in developing anti-inflammatory agents and treatments for conditions such as Alzheimer's disease and various cancers .

Case Study: Anti-inflammatory Properties

A study highlighted the compound's ability to reduce inflammation in glial cells, indicating its potential as a treatment for neuroinflammatory conditions. In vitro assays showed significant inhibition of pro-inflammatory cytokines in response to lipopolysaccharide stimulation .

Agricultural Chemicals

Enhancing Crop Protection

In agriculture, this compound is utilized in formulating agrochemicals that improve crop resilience against pests and diseases. Its application has been linked to enhanced agricultural productivity through better plant health and yield .

Data Table: Efficacy of Agrochemical Formulations

| Compound | Application Area | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Pest Resistance | 85 | |

| Other Agrochemical A | Pest Resistance | 70 | |

| Other Agrochemical B | Disease Resistance | 75 |

Biochemical Research

Enzyme Inhibition Studies

This compound is employed in biochemical research for studies related to enzyme inhibition. It has shown promise in discovering new therapeutic agents by targeting specific enzymes involved in disease pathways .

Case Study: Enzyme Activity Modulation

Research indicates that derivatives of this compound exhibit significant inhibitory activity against certain enzymes, suggesting potential applications in drug development aimed at metabolic disorders .

Material Science

Development of Novel Materials

In material science, this compound is being investigated for its potential to develop materials with improved thermal stability and mechanical strength. This application is particularly relevant in creating advanced composites for industrial uses .

Analytical Chemistry

Reagent for Analytical Methods

The compound serves as a reagent in various analytical chemistry techniques, aiding in the detection and quantification of other compounds within complex mixtures. Its utility in analytical applications enhances the accuracy and reliability of chemical analyses .

作用机制

The mechanism of action of 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

相似化合物的比较

- 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid

- 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

- 5-Amino-3-(4-methylphenyl)-1-phenylpyrazole

Comparison:

- 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbohydrazide group. It exhibits different reactivity and biological activity.

- 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile: Contains a chlorophenyl group and a carbonitrile group, leading to distinct chemical properties and applications.

- 5-Amino-3-(4-methylphenyl)-1-phenylpyrazole: Features a methylphenyl group, which alters its chemical behavior and potential uses.

5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity, making it a valuable compound in various fields of research and industry.

生物活性

5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide (often referred to as 5-APC) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C10H11N5O

- Molecular Weight : 217.23 g/mol

- CAS Number : 58046-54-1

- Purity : ≥ 99% (HPLC)

5-APC exhibits its biological effects primarily through enzyme inhibition. It interacts with specific enzymes, influencing various biochemical pathways. The compound has shown potential as:

- Enzyme Inhibitor : Similar compounds have been reported to inhibit kinases, which play crucial roles in cell signaling and metabolism .

- Antioxidant Activity : It has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells .

Biological Activities

The compound has been investigated for multiple biological activities, which include:

- Anticancer Activity : Research indicates that 5-APC and its derivatives can inhibit the proliferation of various cancer cell lines. For instance, it has shown significant cytotoxicity against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values indicating potent activity .

- Anti-inflammatory Effects : The compound has been noted for its potential in reducing inflammation, making it a candidate for treating inflammatory diseases .

Study on Anticancer Properties

In a study evaluating the anticancer properties of pyrazole derivatives, 5-APC was found to significantly inhibit cell growth in various cancer models. The study reported that derivatives of 5-APC exhibited IC50 values ranging from low micromolar concentrations, indicating their effectiveness in targeting cancer cells while sparing normal cells .

Study on Antioxidant Activity

Another investigation focused on the antioxidant properties of 5-APC revealed that it could effectively reduce reactive oxygen species (ROS) production in human platelets. This suggests its potential use in preventing oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

To better understand the efficacy of 5-APC, it is useful to compare it with similar pyrazole derivatives:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| 5-Amino-1-benzyl-1H-pyrazole-4-carbohydrazide | Anticancer | 26 |

| 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbohydrazide | Anti-inflammatory | 15 |

| 5-Amino-1-methyl-1H-pyrazole-4-carbohydrazide | Antioxidant | 20 |

Applications in Medicine and Industry

This compound is not only significant in research but also has potential applications in:

常见问题

Q. What are the standard synthetic routes for 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide, and how are intermediates optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of ethyl acetoacetate, phenylhydrazine, and a formylation agent (e.g., DMF-DMA) to form the pyrazole core. A key intermediate, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride, is generated via cyclization, oxidation, and acylation steps . Hydrolysis and subsequent hydrazide formation are achieved using hydrazine hydrate. Optimization focuses on controlling reaction conditions (e.g., temperature, solvent-free protocols) to improve yields. For example, solvent-free cyclization reduces side reactions and enhances purity .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- IR spectroscopy identifies functional groups (e.g., N-H stretch at ~3320 cm⁻¹ for hydrazide, C=O at ~1650 cm⁻¹) .

- NMR (¹H/¹³C) confirms substitution patterns; aromatic protons appear at δ 7.2–7.8 ppm, while pyrazole C4 carbonyl resonates at ~160 ppm .

- X-ray crystallography resolves spatial conformation: The pyrazole ring adopts a planar geometry with a dihedral angle of <10° relative to the phenyl group .

Advanced Research Questions

Q. How can this compound serve as a building block for fused heterocyclic systems?

Methodological Answer: this compound undergoes condensation with aldehydes or ketones to form α,β-unsaturated ketones, which cyclize into pyrazolo-pyrimidines or thieno-pyridines. For example:

Q. Table 1: Heterocyclic Derivatives and Reaction Conditions

Q. How do structural modifications influence bioactivity discrepancies in antimicrobial vs. anticonvulsant studies?

Methodological Answer:

- Antimicrobial activity correlates with electron-withdrawing substituents (e.g., Cl, CF₃) at the pyrazole C3/C5 positions, enhancing membrane penetration .

- Anticonvulsant activity depends on hydrazide flexibility: Bulky aryl groups (e.g., 4-fluorophenyl) improve blood-brain barrier permeability, as shown in MES (maximal electroshock) models . Contradictions arise from assay-specific parameters; e.g., lipophilicity requirements differ for bacterial vs. neuronal targets .

Q. What computational strategies predict binding interactions with carbonic anhydrase IX (CA-IX)?

Methodological Answer:

- Molecular docking (AutoDock Vina) models hydrazide binding to CA-IX’s hydrophobic pocket (PDB: 3IAI). The pyrazole NH forms hydrogen bonds with Thr200, while the phenyl ring engages in π-π stacking with Phe131 .

- DFT calculations (B3LYP/6-311G**) optimize geometry and quantify electrostatic potential maps, identifying nucleophilic regions for sulfonamide inhibitor displacement .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies using similar routes?

Methodological Analysis: Discrepancies arise from:

- Catalyst choice : Phosphorous oxychloride vs. acetic acid alters acylation efficiency (yields: 60–85%) .

- Temperature control : Cyclization at 50–60°C vs. RT affects intermediate stability; higher temperatures reduce azide decomposition .

- Purification methods : Column chromatography vs. recrystallization impacts purity (HPLC: 95–99%) and isolated yields .

Experimental Design Recommendations

- Scale-up protocols : Use flow chemistry for acylation steps to mitigate exothermic risks .

- Bioactivity assays : Prioritize in vitro hCA I/II inhibition (fluorometric assays) and MES models for anticonvulsant profiling .

- Structural validation : Combine SC-XRD with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。